1-cyclopropyl-1H-imidazole-4-carboxylic acid hydrochloride
Overview
Description
1-cyclopropyl-1H-imidazole-4-carboxylic acid hydrochloride is a versatile chemical compound with a unique structure that includes a cyclopropyl group attached to an imidazole ring
Mechanism of Action
Target of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the targets could be diverse depending on the specific biological activity.
Mode of Action
Imidazole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The specific interactions and changes would depend on the target and the biological activity .
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple pathways could be affected . The downstream effects would depend on the specific pathway and the biological activity .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which could impact their bioavailability.
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that the effects could be diverse .
Preparation Methods
The synthesis of 1-cyclopropyl-1H-imidazole-4-carboxylic acid hydrochloride can be achieved through several methodsThe Debus-Radiszewski synthesis and Wallach synthesis are notable methods for preparing imidazole derivatives . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-cyclopropyl-1H-imidazole-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used
Scientific Research Applications
1-cyclopropyl-1H-imidazole-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is utilized in biochemical assays and as a probe for studying enzyme activities.
Industry: It is used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
1-cyclopropyl-1H-imidazole-4-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
1-cyclobutyl-1H-imidazole-4-carboxylic acid hydrochloride: This compound has a cyclobutyl group instead of a cyclopropyl group, leading to different chemical properties and reactivity.
2-(4-substituted phenyl)-1-substituted-4,5-diphenyl-1H-imidazole: These compounds have different substituents on the imidazole ring, affecting their biological activities and applications. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-cyclopropylimidazole-4-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.ClH/c10-7(11)6-3-9(4-8-6)5-1-2-5;/h3-5H,1-2H2,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTCNHZCOOHRLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(N=C2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2044797-07-9 | |
Record name | 1-cyclopropyl-1H-imidazole-4-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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